(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1354484-55-1
VCID: VC2690882
InChI: InChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
SMILES: CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C20H28ClNO5
Molecular Weight: 397.9 g/mol

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid

CAS No.: 1354484-55-1

Cat. No.: VC2690882

Molecular Formula: C20H28ClNO5

Molecular Weight: 397.9 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid - 1354484-55-1

Specification

CAS No. 1354484-55-1
Molecular Formula C20H28ClNO5
Molecular Weight 397.9 g/mol
IUPAC Name (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
Standard InChI Key NCISTJOFGQXFNU-ZFWWWQNUSA-N
Isomeric SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid is a modified proline derivative belonging to the larger family of N-protected amino acids. This compound is characterized by its distinct stereochemistry, with S configuration at both the C2 and C4 positions of the pyrrolidine ring.

Basic Identification Parameters

The compound can be identified through several standardized chemical identifiers as detailed in Table 1:

ParameterValue
CAS NumberNot explicitly provided in sources
Molecular FormulaC₂₀H₂₈ClNO₅
Molecular Weight397.9 g/mol
SMILESClc1ccc(c(c1)C(C)(C)C)O[C@H]1CC@HC(=O)O
InChIInChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
InChIKeyNCISTJOFGQXFNU-ZFWWWQNUSA-N

Table 1: Chemical Identifiers of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid

Structural Features

The molecule consists of several key structural components:

  • A pyrrolidine core with (2S,4S) stereochemistry

  • A tert-butoxycarbonyl (Boc) protecting group at the nitrogen (N1) position

  • A carboxylic acid functional group at the C2 position

  • A 2-(tert-butyl)-4-chlorophenoxy substituent at the C4 position

The structure maintains the rigidity of the pyrrolidine ring while incorporating functional groups that impart specific chemical properties and reactivity patterns. The Boc protecting group serves to modulate the reactivity of the nitrogen atom, which is a common strategy in peptide and medicinal chemistry synthesis .

Physical and Chemical Properties

Physical State and Appearance

Based on structural analogs, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid is likely a crystalline solid at room temperature. Similar proline derivatives with Boc protection typically appear as white to off-white crystalline powders .

Chemical Reactivity

The compound contains several reactive functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and reduction reactions

  • The Boc protecting group can be cleaved under acidic conditions to liberate the free amine

  • The phenoxy linkage provides stability while maintaining the structural integrity of the molecule

These reactive sites make the compound versatile for chemical transformations in synthetic pathways, particularly in medicinal chemistry applications.

Applications in Chemical and Pharmaceutical Research

Role in Medicinal Chemistry

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid and closely related compounds have significant applications in pharmaceutical research:

  • As building blocks in the synthesis of biologically active molecules

  • As intermediates in the synthesis of renin inhibitors, particularly compounds related to Aliskiren

  • As scaffolds for the development of novel enzyme inhibitors

The proline ring, when appropriately substituted, often serves as a rigid core that can position functional groups in specific spatial orientations, which is valuable for designing compounds with targeted biological activities.

Role in the Synthesis of Aliskiren-related Compounds

Closely related compounds serve as key intermediates in the synthesis of Aliskiren and its analogs. Aliskiren is a renin inhibitor that has been studied for its potential use in treating hypertension. The structural features of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid make it a valuable precursor for such pharmaceutical compounds.

Structure-Activity Relationships

Importance of Stereochemistry

The (2S,4S) stereochemistry of this compound is critical for its application in medicinal chemistry. The specific spatial arrangement of substituents contributes to:

  • Recognition by biological targets

  • Binding affinity to enzymes and receptors

  • Metabolic stability in biological systems

Related compounds with different stereochemical configurations, such as the (2R,4R) isomer, would exhibit different biological activities and synthetic utilities .

Functional Group Contributions

Each functional group in the molecule serves specific purposes:

Functional GroupRole and Contribution
Pyrrolidine ringProvides a rigid scaffold and contributes to conformational restriction
Boc groupProtects the nitrogen, modulates reactivity, and can be selectively removed
Carboxylic acidServes as a site for further functionalization (e.g., amide formation)
2-(tert-butyl)-4-chlorophenoxyContributes to membrane permeability and potential binding interactions

Table 2: Functional Group Contributions to Molecular Properties

Related Derivatives and Structural Analogs

Several structurally related compounds have been identified and studied, providing context for understanding the properties and applications of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid:

Key Structural Analogs

CompoundKey Structural DifferencesPotential Applications
(2R,4R)-4-(2-Tert-butyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acidOpposite stereochemistry (2R,4R)Similar pharmaceutical applications with different stereochemical interactions
Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochlorideMethyl ester derivative, HCl saltPotentially improved solubility in certain solvents, modified reactivity
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylic acidLacks tert-butyl group on phenoxy moietyModified lipophilicity and possibly different binding properties
3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochlorideLacks Boc protection and carboxylic acid groupMore basic compound, different reactivity profile

Table 3: Structural Analogs and Their Distinctive Features

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical methods are suitable for characterizing (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for confirming structure and stereochemistry

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and carbamate

  • X-ray Crystallography: For definitive confirmation of the three-dimensional structure and stereochemistry

Chromatographic Methods

Purification and analysis can be performed using:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and separation

  • Thin-Layer Chromatography (TLC): For reaction monitoring and purity screening

  • Column Chromatography: For laboratory-scale purification

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